

Application Notes and Protocols: Prolyl Endopeptidase (PREP) In Vitro Enzyme Inhibition Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in cellular signaling and neurotransmission. Dysregulation of PREP activity has been associated with various conditions, including neurodegenerative diseases, and its inhibition is a key area of investigation for therapeutic intervention.

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay for PREP using a fluorogenic substrate. This assay is a fundamental tool for screening and characterizing potential PREP inhibitors.

Assay Principle

The assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Upon cleavage of the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC release is directly proportional to the PREP enzyme activity. The fluorescence of the liberated AMC can be measured over time using a fluorescence plate reader with excitation at approximately 380



nm and emission at approximately 465 nm.[1][2] The potency of a test compound as a PREP inhibitor is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

- Enzyme: Recombinant Human Prolyl Endopeptidase (PREP)
- Substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin)
- Positive Control Inhibitors:
 - o S17092
 - KYP-2047
- Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7[3][4]
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.
- Equipment:
 - Fluorescence microplate reader with temperature control
 - Standard 96-well black microplates (for fluorescence assays)
 - Multichannel pipettes
 - Incubator (37°C)

Experimental ProtocolsPreparation of Reagents

- Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7): Prepare a stock solution
 of potassium phosphate and EDTA and adjust the pH to 7.7 before making the final dilution.
- Recombinant PREP Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.



- Z-Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Z-Gly-Pro-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[3][4]
- Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compounds and positive controls (S17092, KYP-2047) in DMSO. Store at -20°C.

Assay Procedure in a 96-Well Plate Format

The following protocol is for a total reaction volume of 200 μ L per well. Adjust volumes as necessary for different plate formats or reaction volumes.

- Prepare Working Solutions:
 - PREP Working Solution: On the day of the experiment, dilute the PREP stock solution in assay buffer to the desired final concentration. A typical starting concentration is 5-10 ng/ μL. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
 - \circ Substrate Working Solution: Dilute the 10 mM Z-Gly-Pro-AMC stock solution in assay buffer. A common final concentration in the assay is between 50-200 μ M.[5]
 - Inhibitor Dilutions: Prepare a serial dilution of the test compounds and positive controls in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve. Remember to include a DMSO control (vehicle).
- Assay Plate Setup:
 - Add 50 μL of assay buffer to all wells.
 - \circ Add 50 μ L of the appropriate inhibitor dilution (or vehicle for control wells) to the respective wells.
 - \circ Add 50 μ L of the PREP working solution to all wells except the "no enzyme" control wells. Add 50 μ L of assay buffer to the "no enzyme" control wells.
 - Pre-incubate the plate at 37°C for 15 minutes.[2][3][4]
- Initiate the Enzymatic Reaction:



- Add 50 μL of the pre-warmed substrate working solution to all wells to start the reaction.
- Data Acquisition:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30 minutes.
 - Wavelengths: Excitation ~380 nm, Emission ~465 nm.[1][2][3][4]

Data Presentation and Analysis Calculation of Percent Inhibition

The rate of the reaction (slope of RFU vs. time) is calculated for each well from the linear portion of the kinetic read.

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate of sample - Rate of no enzyme control) / (Rate of vehicle control - Rate of no enzyme control))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).

Example Data

The following table summarizes hypothetical inhibition data for known PREP inhibitors.



Inhibitor	IC50 (nM)
S17092	1.2[6]
KYP-2047	0.023 (Ki)[1]
PREP Inhibitor 2	31,110[1]

Visualizations Signaling Pathway of PREP Inhibition Assay

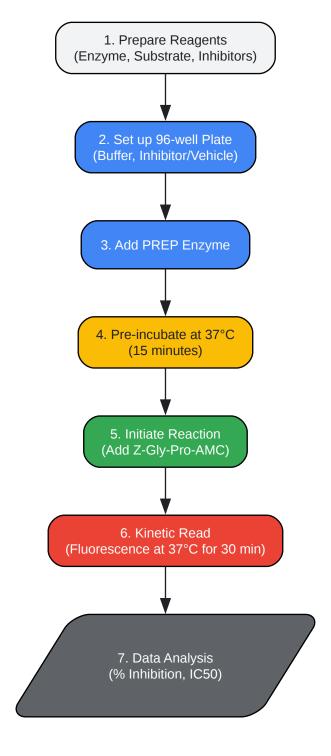


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Caption: Principle of the fluorogenic PREP inhibition assay.

Experimental Workflow





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Caption: Step-by-step workflow for the PREP inhibition assay.



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